N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide
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Overview
Description
N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is an organic compound with notable importance in various fields of chemistry and scientific research
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step organic reactions. One common approach involves the following steps:
Starting Materials:
4-benzyloxybenzylamine
5-chloro-2-cyanobenzoic acid
Oxalyl chloride
Synthesis Steps:
Step 1: Formation of the intermediate 5-chloro-2-cyanobenzoyl chloride by reacting 5-chloro-2-cyanobenzoic acid with oxalyl chloride in an aprotic solvent like dichloromethane, under cooling conditions (0-5°C).
Step 2: Coupling the intermediate with 4-benzyloxybenzylamine in the presence of a base such as triethylamine, leading to the formation of the desired this compound under mild heating (room temperature to 40°C).
Industrial Production Methods:
For industrial-scale production, this compound can be synthesized using optimized routes that minimize costs and maximize yields. Solvents and reagents are carefully chosen for their cost-effectiveness and environmental impact. Automated synthesis systems might be employed to streamline production and ensure consistency.
Types of Reactions:
This compound can undergo several types of reactions, including:
Hydrolysis: Breakdown of the oxalamide group under acidic or basic conditions to yield corresponding amines and acids.
Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation-Reduction: Although less common, redox reactions involving the benzyloxy or cyanophenyl groups under specific conditions.
Common Reagents and Conditions:
Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.
Ammonia or primary amines for nucleophilic substitution.
Oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed:
Amines, corresponding to the hydrolysis of the oxalamide bond.
Substituted products where the chloro group is replaced by other functional groups.
Chemistry:
Used as an intermediate in organic synthesis to develop more complex molecules.
Functionalization reactions to prepare derivatives for material science applications.
Biology:
Medicine:
Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry:
Utilized in the development of specialty chemicals for various industrial applications, including agrochemicals and pharmaceuticals.
Mechanism of Action
Comparing N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide with similar compounds reveals its unique properties:
Benzylamines and cyanobenzoic derivatives: Compared to other benzylamine derivatives, this compound's oxalamide linkage provides additional stability and specificity in reactions.
Substituted benzoamides:
Comparison with Similar Compounds
4-benzyloxybenzamide
Benzyl cyanide derivatives
This unique blend of structural features makes N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(4-phenylmethoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c24-19-9-8-18(13-25)21(12-19)27-23(29)22(28)26-14-16-6-10-20(11-7-16)30-15-17-4-2-1-3-5-17/h1-12H,14-15H2,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGKJVVPHYQPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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